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molecular formula C8H11NO2S B3093878 N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide CAS No. 125067-45-0

N-methoxy-N-methyl-2-(thiophen-2-yl)acetamide

Cat. No. B3093878
M. Wt: 185.25 g/mol
InChI Key: LSVOEZRQAWTKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589068B2

Procedure details

A 25 mL RB flask with a stirring bar was charged with 2-thiopheneacetic acid (2.84 g, 2 mmol), followed by anhydrous DMF (10 mL). 1,1′-Carbonyldiimidazole (3.24 g, 2 mmol) was added in one portion, giving rise to significant gas evolution. The mixture was warmed to 40° C. After 30 min, N,O-dimethylhydroxyamine hydrochloride (2.14 g, 2.2 mmol) was introduced in one portion. The mixture was allowed to stir at 23° C. for 30 min. before being diluted with sat. ammonium chloride solution (100 mL) and extracted twice with 1:1 ethyl acetate/hexanes (100 mL). The crude mixture was purified by column chromatography over silica gel (0-25% ethyl acetate/hexanes) to give N-methoxy-N-methyl-2-(2-thienyl)acetamide (1-1). 1H NMR (CDCl3, ppm) δ 7.20 (m, 1H), 6.96 (m, 2H), 3.91 (s, 2H), 3.70 (s, 3H), 3.25 (s, 3H).
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.24 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.14 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=O.CN(C=O)C.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.[CH3:28][NH:29][O:30][CH3:31]>[Cl-].[NH4+]>[CH3:31][O:30][N:29]([CH3:28])[C:7](=[O:9])[CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.24 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.14 g
Type
reactant
Smiles
Cl.CNOC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to stir at 23° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving rise to significant gas evolution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 1:1 ethyl acetate/hexanes (100 mL)
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography over silica gel (0-25% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(CC=1SC=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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